molecular formula C13H10BrClFNO B1620982 3-(Bromomethyl)-1-(2-chloro-6-fluorobenzyl)-1,2-dihydro-2-pyridinone CAS No. 647825-28-3

3-(Bromomethyl)-1-(2-chloro-6-fluorobenzyl)-1,2-dihydro-2-pyridinone

Cat. No.: B1620982
CAS No.: 647825-28-3
M. Wt: 330.58 g/mol
InChI Key: YOHCRGZOCBIKJP-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1-(2-chloro-6-fluorobenzyl)-1,2-dihydro-2-pyridinone is a complex organic compound that features a bromomethyl group, a chlorofluorobenzyl group, and a dihydropyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1-(2-chloro-6-fluorobenzyl)-1,2-dihydro-2-pyridinone typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a suitable precursor, followed by nucleophilic substitution to introduce the chlorofluorobenzyl group. The final step often involves cyclization to form the dihydropyridinone ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1-(2-chloro-6-fluorobenzyl)-1,2-dihydro-2-pyridinone can undergo various chemical reactions, including:

    Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the dihydropyridinone ring or the chlorofluorobenzyl group.

    Substitution: The bromomethyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromomethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-(Bromomethyl)-1-(2-chloro-6-fluorobenzyl)-1,2-dihydro-2-pyridinone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1-(2-chloro-6-fluorobenzyl)-1,2-dihydro-2-pyridinone involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorofluorobenzyl group can enhance binding affinity and specificity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-chloro-6-fluorobenzyl alcohol
  • 2-Chloro-6-fluorobenzoic acid

Uniqueness

Compared to similar compounds, 3-(Bromomethyl)-1-(2-chloro-6-fluorobenzyl)-1,2-dihydro-2-pyridinone is unique due to its combination of functional groups and the dihydropyridinone core

Properties

IUPAC Name

3-(bromomethyl)-1-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClFNO/c14-7-9-3-2-6-17(13(9)18)8-10-11(15)4-1-5-12(10)16/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHCRGZOCBIKJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381635
Record name 3-(bromomethyl)-1-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647825-28-3
Record name 3-(bromomethyl)-1-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Bromomethyl)-1-(2-chloro-6-fluorobenzyl)-1,2-dihydro-2-pyridinone
Reactant of Route 2
3-(Bromomethyl)-1-(2-chloro-6-fluorobenzyl)-1,2-dihydro-2-pyridinone
Reactant of Route 3
3-(Bromomethyl)-1-(2-chloro-6-fluorobenzyl)-1,2-dihydro-2-pyridinone
Reactant of Route 4
Reactant of Route 4
3-(Bromomethyl)-1-(2-chloro-6-fluorobenzyl)-1,2-dihydro-2-pyridinone
Reactant of Route 5
Reactant of Route 5
3-(Bromomethyl)-1-(2-chloro-6-fluorobenzyl)-1,2-dihydro-2-pyridinone
Reactant of Route 6
Reactant of Route 6
3-(Bromomethyl)-1-(2-chloro-6-fluorobenzyl)-1,2-dihydro-2-pyridinone

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